molecular formula C20H28N2O B255409 6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol

6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol

Cat. No. B255409
M. Wt: 312.4 g/mol
InChI Key: UTOOHWPQRGUXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol, also known as SKF-525A, is a chemical compound that has been widely used in scientific research for its ability to inhibit cytochrome P450 enzymes. This compound was first synthesized in the 1960s by the pharmaceutical company SKF (Smith Kline & French) and has since been used in a variety of research studies.

Mechanism of Action

6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol works by binding to the heme group of cytochrome P450 enzymes, thereby inhibiting their activity. This results in a decrease in the metabolism of drugs and xenobiotics that are substrates for these enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol are dependent on the specific drugs and xenobiotics being metabolized by cytochrome P450 enzymes. In general, inhibition of these enzymes can result in increased plasma concentrations of drugs, altered drug efficacy, and increased toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol in lab experiments is its potency and specificity for cytochrome P450 enzymes. This allows for precise control over drug metabolism and pharmacokinetics in vitro. However, one limitation is that the effects of 6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol on drug metabolism may not fully reflect the in vivo situation, as other factors such as transporters and gut metabolism can also play a role.

Future Directions

There are several future directions for research involving 6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol. One area of interest is the development of more potent and selective inhibitors of cytochrome P450 enzymes. Another area is the investigation of the effects of cytochrome P450 inhibition on drug-drug interactions and drug toxicity in vivo. Finally, there is a need for more research on the effects of cytochrome P450 inhibition on the metabolism of endogenous compounds, such as hormones and fatty acids.

Synthesis Methods

The synthesis of 6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol involves several steps, starting with the reaction of 2-methyl-4-quinolone with ethyl acrylate in the presence of sodium ethoxide. The resulting product is then reacted with 2-ethyl-1-piperidinecarboxaldehyde to form the intermediate 6-ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolone. This intermediate is then reduced using sodium borohydride to yield the final product, 6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol.

Scientific Research Applications

6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol has been used in a variety of scientific research studies, particularly in the field of drug metabolism and pharmacokinetics. It is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and xenobiotics in the body. By inhibiting these enzymes, 6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol can affect the pharmacokinetics and toxicity of many drugs.

properties

Product Name

6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C20H28N2O/c1-4-15-9-10-19-17(12-15)20(23)18(14(3)21-19)13-22-11-7-6-8-16(22)5-2/h9-10,12,16H,4-8,11,13H2,1-3H3,(H,21,23)

InChI Key

UTOOHWPQRGUXJH-UHFFFAOYSA-N

SMILES

CCC1CCCCN1CC2=C(NC3=C(C2=O)C=C(C=C3)CC)C

Canonical SMILES

CCC1CCCCN1CC2=C(NC3=C(C2=O)C=C(C=C3)CC)C

Origin of Product

United States

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